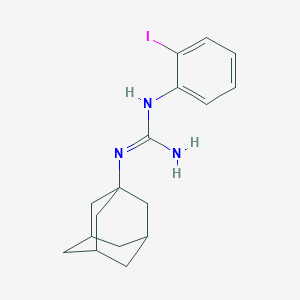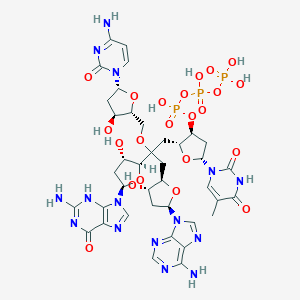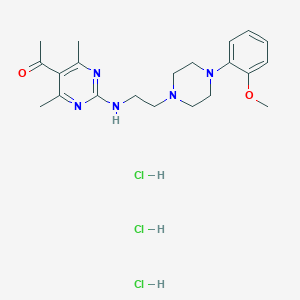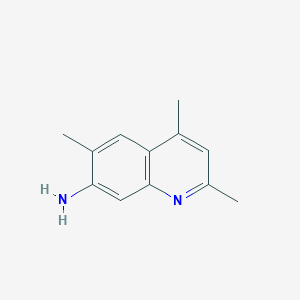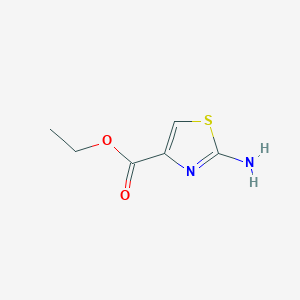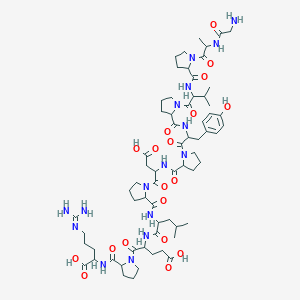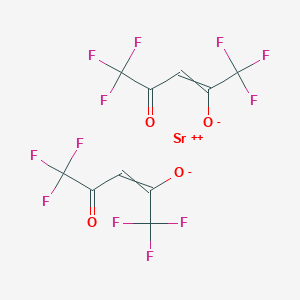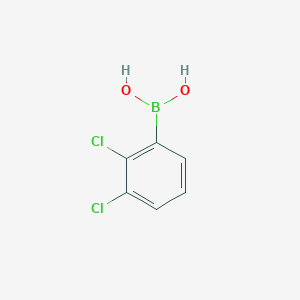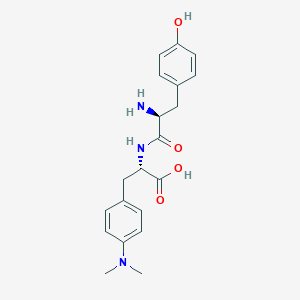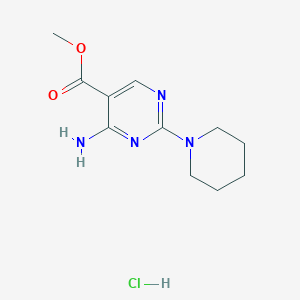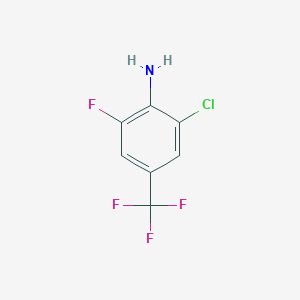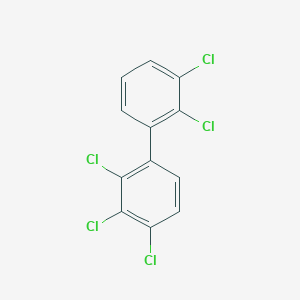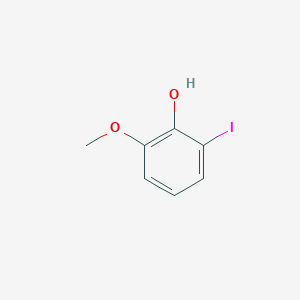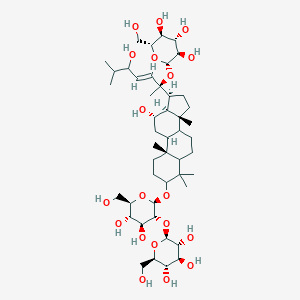
Bipinnatifidusoside F2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipinnatifidusoside F2 is a natural compound that belongs to the class of iridoid glycosides. It is found in the roots of plants such as Gentiana rigescens and Swertia mussotii, which are commonly used in traditional Chinese medicine. Bipinnatifidusoside F2 has been the focus of scientific research due to its potential therapeutic properties. The purpose of
Mécanisme D'action
Bipinnatifidusoside F2 exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Bipinnatifidusoside F2 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway.
Effets Biochimiques Et Physiologiques
Bipinnatifidusoside F2 has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the levels of superoxide dismutase (SOD) and glutathione (GSH), which are antioxidant enzymes. Bipinnatifidusoside F2 has been shown to improve cognitive function and memory in animal models. It also has been shown to reduce the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Bipinnatifidusoside F2 has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources. It has been shown to have low toxicity and few side effects. However, there are also some limitations to using Bipinnatifidusoside F2 in lab experiments. It can be difficult to obtain pure samples of the compound, and its stability can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for the study of Bipinnatifidusoside F2. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Further research is also needed to understand the mechanisms underlying its therapeutic effects and to optimize its synthesis and purification methods.
Méthodes De Synthèse
Bipinnatifidusoside F2 can be synthesized from the roots of Gentiana rigescens and Swertia mussotii using various methods. One such method involves the extraction of the roots with a solvent such as methanol, followed by purification using column chromatography. The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
Bipinnatifidusoside F2 has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it has anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have neuroprotective properties and can improve cognitive function. Bipinnatifidusoside F2 has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
125310-01-2 |
|---|---|
Nom du produit |
Bipinnatifidusoside F2 |
Formule moléculaire |
C47H80O19 |
Poids moléculaire |
949.1 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(E,2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-3-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h11,15,20-43,48-60H,8-10,12-14,16-19H2,1-7H3/b15-11+/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1 |
Clé InChI |
FDBYKTWBCHWRCZ-MPKSCNMJSA-N |
SMILES isomérique |
CC(C)C(/C=C/[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES |
CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
SMILES canonique |
CC(C)C(C=CC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
Synonymes |
ipinnatifidusoside F2 dammar-22(23)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



